2-chloro-N-[4-(methylthio)phenyl]acetamide
Description
Significance of N-Phenylacetamide Derivatives in Medicinal Chemistry and Materials Science
N-phenylacetamide derivatives, also known as acetanilides, represent a class of organic compounds with a rich history and diverse applications. The amide linkage in these molecules provides a stable and planar geometry, which is a common feature in biologically active compounds and advanced materials. This structural stability, combined with the potential for various substitutions on the phenyl ring, allows for the fine-tuning of their chemical and physical properties.
In the realm of medicinal chemistry , N-phenylacetamide derivatives have been extensively investigated for their therapeutic potential. This class of compounds has shown a broad spectrum of biological activities, including:
Anticancer Activity: Certain 2-(4-fluorophenyl)-N-phenylacetamide derivatives have been synthesized and evaluated as potential anticancer agents, showing cytotoxicity against cell lines like prostate carcinoma (PC3). nih.gov
Antibacterial and Antifungal Activity: N-phenylacetamide derivatives containing thiazole (B1198619) moieties have demonstrated promising in vitro antibacterial activities. mdpi.com Furthermore, some chloroacetamide derivatives have shown significant antifungal and antibiofilm activity against resistant Candida species. mdpi.com
Antitubercular Activity: The 2-phenoxy-N-phenylacetamide scaffold is considered a promising starting point for the development of new antitubercular agents. mdpi.com
Antidepressant Activity: Researchers have designed and synthesized N-substituted phenylacetamides that exhibit antidepressant properties. nih.gov
In materials science , the aromatic and amide components of N-phenylacetamide derivatives make them interesting candidates for the development of novel organic materials. While research in this area is less extensive than in medicinal chemistry, related compounds have been explored for their potential as:
Organic Semiconductors: Phenyl and phenylthienyl derivatives have been synthesized and characterized as organic semiconductors for use in organic thin-film transistors (OTFTs). nih.gov The development of n-type organic semiconductors is an active area of research, with various molecular structures being investigated to improve electron mobility and stability. rsc.orgresearchgate.net
Overview of Methylthioaniline Compounds in Contemporary Research
The presence of a methylthioaniline group in 2-chloro-N-[4-(methylthio)phenyl]acetamide is another key feature influencing its properties. Methylthioanilines are a class of sulfur- and nitrogen-containing heterocyclic compounds that have found utility in various research applications. nih.gov
These compounds and their metal complexes are known for their:
Antimicrobial Applications: Methylthioaniline derivatives have been widely used in the development of new antimicrobial agents. nih.gov
Catalysis: Metal-methylthioaniline complexes have been utilized as homogeneous catalysts in various chemical reactions. nih.gov
Organic Electronics: These compounds have also been investigated for their potential use as organic semiconductors. nih.gov The introduction of methylthio groups into polycyclic aromatic hydrocarbons has been explored as a strategy for creating high-mobility molecular semiconductors. tohoku.ac.jp
The methylthio group can influence the electronic properties and crystal packing of the molecule, which in turn affects its biological activity and material properties.
Research Landscape and Gaps Pertaining to this compound
The research specifically focused on this compound is still in its nascent stages. A significant contribution to the understanding of this compound comes from a detailed study on its synthesis, crystal structure, and computational analysis. nih.gov This research provides a solid foundation by elucidating the molecule's three-dimensional arrangement and intermolecular interactions.
However, a comprehensive biological evaluation of this compound is not yet widely published. While the broader classes of N-phenylacetamide and methylthioaniline derivatives show significant promise in medicinal chemistry, the specific activities of this particular compound remain largely unexplored. There is a clear gap in the literature regarding its potential anticancer, antibacterial, antifungal, or other therapeutic properties.
Similarly, its application in materials science is an open field for investigation. Although related compounds show promise as organic semiconductors, the electronic properties and potential of this compound in this area have not been experimentally determined.
The existing research has successfully laid the groundwork for the synthesis and structural characterization of this compound. nih.gov Future research should now focus on exploring its biological activity profile and its potential as a functional organic material.
Interactive Data Tables
Below are interactive tables summarizing key information about the compounds mentioned in this article.
| Property | Value | Reference |
|---|---|---|
| Chemical Name | This compound | chemicalbook.com |
| CAS Number | 27978-30-9 | scbt.com |
| Molecular Formula | C9H10ClNOS | chemicalbook.com |
| Molecular Weight | 215.7 g/mol | chemicalbook.com |
| Compound Name | CAS Number | Molecular Formula | Role in Synthesis | Reference |
|---|---|---|---|---|
| 4-(Methylthio)aniline (B85588) | 104-96-1 | C7H9NS | Starting material for the synthesis of this compound. | nih.govnih.gov |
| Chloroacetyl chloride | 79-04-9 | C2H2Cl2O | Reagent used in the synthesis of this compound. | nih.gov |
| N-Phenylacetamide (Acetanilide) | 103-84-4 | C8H9NO | Parent compound of the N-phenylacetamide class. | nist.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(4-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNOS/c1-13-8-4-2-7(3-5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFSKNQUFJHKKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304610 | |
| Record name | 2-Chloro-N-[4-(methylsulfanyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27978-30-9 | |
| Record name | NSC166464 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166464 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-N-[4-(methylsulfanyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 2-Chloro-N-[4-(methylthio)phenyl]acetamide
The synthesis of this compound and its analogs is predominantly achieved through well-established amidation reactions. These methods are reliable and have been widely reported in the chemical literature.
Acyl Chlorination Approaches
The most common and direct method for the synthesis of this compound is the acylation of 4-(methylthio)aniline (B85588) with chloroacetyl chloride. nih.govijpsr.info This reaction, a type of nucleophilic acyl substitution, involves the attack of the nucleophilic amine group of 4-(methylthio)aniline on the electrophilic carbonyl carbon of chloroacetyl chloride.
A typical procedure involves combining 4-(methylthio)aniline and chloroacetyl chloride in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov For instance, a documented synthesis uses dichloromethane (B109758) as the solvent and triethylamine (B128534) as the base, with the reaction being conducted at a controlled, low temperature using an ice bath to manage its exothermic nature. tandfonline.com Other solvent systems, such as acetic acid, acetonitrile, and tetrahydrofuran, have also been employed in the chloroacetylation of similar aminophenols, indicating a degree of flexibility in reaction conditions. epa.govneliti.com The reaction generally proceeds with high efficiency, providing the desired product in good yield.
A variety of N-substituted chloroacetamides have been synthesized using this general approach, with yields often depending on the specific aniline (B41778) derivative used.
| Amine | Solvent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4-(Methylthio)aniline | Dichloromethane, Triethylamine, Ice Bath | Not explicitly stated, but prepared successfully | tandfonline.com |
| p-Toluidine | Phosphate (B84403) Buffer | 90 | researchgate.net |
| p-Anisidine | Phosphate Buffer | 95 | researchgate.net |
| p-Chloroaniline | Phosphate Buffer | 81 | researchgate.net |
| p-Aminophenol | Acetic Acid, Sodium Acetate | 72 | neliti.com |
Nucleophilic Substitution Reactions in Amide Synthesis
The chloroacetyl moiety in this compound is highly susceptible to nucleophilic substitution at the α-carbon. The chlorine atom is a good leaving group, facilitating its displacement by a wide range of nucleophiles. nih.gov This reactivity is a cornerstone of the compound's utility as a synthetic intermediate.
The chemical reactivity of N-aryl 2-chloroacetamides is primarily defined by the facile replacement of the chlorine atom by oxygen, nitrogen, or sulfur nucleophiles. nih.govresearchgate.net For example, these compounds can react with phenoxides, thiophenols, and amines to generate more complex structures. This substitution can be the final step in a synthesis or a prelude to further transformations, such as cyclization.
The synthesis of various thieno[2,3-b]pyridine (B153569) derivatives showcases this principle. In these syntheses, 2-chloro-N-arylacetamides are first prepared and then reacted with a sulfur nucleophile, such as a 2-mercaptonicotinonitrile (B1308631) derivative. nih.gov The initial step is the S-alkylation, where the sulfur atom displaces the chlorine on the acetamide (B32628), forming a new carbon-sulfur bond. nih.gov
Cyclization Reactions for Related Derivatives
The strategic placement of the reactive chloroacetyl group allows this compound and its analogs to be key precursors in the synthesis of various heterocyclic systems. The initial nucleophilic substitution is often followed by an intramolecular cyclization reaction.
A prominent example is the synthesis of thieno[2,3-b]pyridines, where the intermediate formed from the reaction of a 2-chloro-N-arylacetamide with a 2-mercaptonicotinonitrile undergoes a subsequent base-catalyzed intramolecular cyclization to construct the fused heterocyclic ring system. nih.gov Similarly, N-aryl-2-chloroacetamide derivatives can be treated with ammonium (B1175870) thiocyanate (B1210189) to generate 2-(arylimino)thiazolidin-4-ones via an initial substitution followed by cyclization. nih.gov The reaction of aldehyde methylthio(thiocarbonyl)hydrazones with acetyl chloride can also lead to the formation of cyclic thiadiazoline structures. sigmaaldrich.com
Novel Synthetic Approaches and Process Optimization
In line with the growing demand for sustainable chemical manufacturing, recent research has focused on developing more efficient and environmentally friendly methods for amide synthesis, including the preparation of chloroacetamides.
Development of High-Yield and Scalable Syntheses
Process optimization for the synthesis of chloroacetamides often involves exploring different reaction conditions to maximize yield and purity while simplifying the workup procedure. For instance, a patented method for a related compound, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, highlights a process designed for large-scale production with mild reaction conditions and thorough reaction completion, leading to high purity and a yield of 95.6%. google.com While specific to a different derivative, the principles of careful control of stoichiometry, temperature, and reaction time are broadly applicable for developing scalable syntheses.
Eco-Friendly and Sustainable Synthetic Protocols
Significant strides have been made in developing "green" synthetic routes for N-chloroacetanilides. One notable method involves conducting the chloroacetylation of anilines and amines in a phosphate buffer. tandfonline.comresearchgate.nettandfonline.com This approach offers several advantages over traditional methods that use volatile organic solvents.
Key features of this green protocol include:
Use of an aqueous medium: Replacing organic solvents with water or a phosphate buffer reduces environmental impact. tandfonline.comtandfonline.com
Rapid reaction times: The reactions are often complete within 20 minutes at room temperature. tandfonline.comtandfonline.com
High yields: A variety of anilines can be converted to their corresponding chloroacetamides in high yields. researchgate.nettandfonline.com
Metal-free conditions: The reaction proceeds efficiently without the need for a metal catalyst. tandfonline.comresearchgate.net
Simple product isolation: The product often precipitates from the reaction mixture and can be isolated by simple filtration. tandfonline.comtandfonline.com
| Amine | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| Aniline | ~15-20 min | 88 | researchgate.net |
| p-Toluidine | ~15-20 min | 90 | researchgate.net |
| p-Anisidine | ~15-20 min | 95 | researchgate.net |
| p-Aminophenol | ~15 min | 72 | tandfonline.com |
Another innovative and eco-friendly approach is the photoinduced acetylation of anilines under aqueous and catalyst-free conditions. nih.gov This method utilizes visible light and water-soluble diacetyl as both a photosensitizer and the acetylating agent, representing a significant advancement in sustainable amide synthesis. nih.gov Furthermore, the use of benign and inexpensive Lewis acid catalysts, such as magnesium sulfate, in glacial acetic acid has been shown to be an effective system for the acetylation of anilines, avoiding the use of more toxic reagents like acetic anhydride. ijtsrd.com
Chemical Reactivity and Derivatization
The reactivity of this compound is characterized by three main centers of chemical transformation: the electrophilic carbon bearing the chlorine atom, the sulfur atom of the methylthio group, and the potential for the entire molecule to act as a scaffold for building more complex structures.
Substitution Reactions at the Chlorine Atom
The chlorine atom in this compound is activated by the adjacent carbonyl group, making it highly susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide range of functional groups. The general mechanism for these reactions is a concerted SN2 displacement, where a nucleophile attacks the carbon atom bearing the chlorine, leading to the departure of the chloride ion. mdpi.com
A variety of nucleophiles can be employed in these reactions, including amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction. researchgate.netresearchgate.net
Table 1: Examples of Nucleophilic Substitution Reactions with this compound
| Nucleophile | Reagents and Conditions | Product |
| Piperidine | Ethanol (B145695), Reflux | 2-(piperidin-1-yl)-N-[4-(methylthio)phenyl]acetamide |
| Thiophenol | Sodium ethoxide, Ethanol | 2-(phenylthio)-N-[4-(methylthio)phenyl]acetamide |
| Sodium methoxide | Methanol | 2-methoxy-N-[4-(methylthio)phenyl]acetamide |
This table illustrates the expected products from the reaction of this compound with various nucleophiles, based on the known reactivity of related 2-chloro-N-arylacetamides.
Oxidation and Reduction Pathways of the Methylthio Moiety
The sulfur atom in the methylthio group of this compound can exist in various oxidation states, offering another avenue for derivatization. The sulfide (B99878) can be oxidized to a sulfoxide (B87167) and further to a sulfone, with the choice of oxidizing agent and reaction conditions determining the final product.
Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and potassium permanganate. derpharmachemica.comorganic-chemistry.org The oxidation to the sulfoxide is often achieved using one equivalent of the oxidizing agent at lower temperatures, while the use of excess oxidant and/or higher temperatures typically leads to the formation of the sulfone. derpharmachemica.com These oxidation products, the corresponding sulfoxide and sulfone, are expected to have altered electronic and solubility properties compared to the parent sulfide.
Conversely, while the reduction of the methylthio group is less common, it could theoretically be achieved under strong reducing conditions, potentially leading to the corresponding thiol. However, such transformations are not widely documented for this specific compound.
Table 2: Oxidation Products of this compound
| Product Name | Oxidizing Agent | Expected Conditions |
| 2-chloro-N-[4-(methylsulfinyl)phenyl]acetamide | m-CPBA (1 equiv.) | Dichloromethane, 0 °C to room temp. |
| 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide | m-CPBA (>2 equiv.) | Dichloromethane, reflux |
This table presents the anticipated oxidation products of the methylthio group based on general oxidation methodologies for sulfides.
Formation of Complex Heterocyclic Structures via Further Cyclization
The reactive nature of the chloroacetyl group in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. These reactions often involve an initial nucleophilic substitution at the chlorine atom, followed by an intramolecular cyclization.
A prominent example is the Hantzsch thiazole (B1198619) synthesis, where this compound can react with a thioamide, such as thiourea, to form a thiazole ring. nih.govekb.eg The reaction proceeds by initial S-alkylation of the thioamide followed by intramolecular condensation and dehydration to yield the aminothiazole derivative.
Another important class of heterocycles accessible from this precursor are benzothiazines. The reaction of this compound with 2-aminothiophenol (B119425) is expected to proceed via initial S-alkylation, followed by an intramolecular cyclization to form a 1,4-benzothiazine ring system. mdpi.comekb.egnih.gov The specific conditions of the reaction can influence the final structure of the benzothiazine derivative.
Table 3: Heterocyclic Structures Derived from this compound
| Heterocycle | Reaction Partner | Key Reaction Type | Product |
| Thiazole | Thiourea | Hantzsch Synthesis | 2-amino-N-(4-(methylthio)phenyl)thiazol-4(5H)-one |
| 1,4-Benzothiazine | 2-Aminothiophenol | Nucleophilic Substitution/Cyclization | 4-(4-(methylthio)phenyl)-3,4-dihydro-2H-benzo[b] nih.govekb.egthiazin-3-one |
This table outlines the formation of complex heterocyclic structures from this compound, based on established synthetic routes for related compounds.
Advanced Structural Characterization and Analysis
Crystallographic Analysis of 2-Chloro-N-[4-(methylthio)phenyl]acetamide
The three-dimensional arrangement of atoms and molecules in the solid state provides fundamental information about the conformation and intermolecular interactions of this compound.
Single Crystal X-Ray Diffraction Studies
Single-crystal X-ray diffraction analysis reveals that this compound crystallizes in the monoclinic crystal system with the space group P2₁/n. The asymmetric unit of the crystal contains a single molecule of the compound. The precise lattice parameters determined from these studies provide a detailed geometric description of the unit cell.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical formula | C₉H₁₀ClNOS |
| Formula weight | 215.70 |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 9.2736 (4) |
| b (Å) | 10.0249 (5) |
| c (Å) | 11.0253 (5) |
| α (°) | 90 |
| β (°) | 104.991 (2) |
| γ (°) | 90 |
| Volume (ų) | 989.50 (8) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
Data sourced from Acta Crystallographica Section E, 2021.
Analysis of Supramolecular Architecture and Crystal Packing
The crystal packing of this compound is primarily dictated by a network of intermolecular hydrogen bonds. These interactions link the molecules into a cohesive three-dimensional supramolecular structure. The packing arrangement can be described as layers of molecules interconnected by these specific interactions, leading to a stable crystalline lattice.
Intermolecular Interactions: Hydrogen Bonding and π-π Stacking
The dominant intermolecular interaction in the crystal structure of this compound is the N—H···O hydrogen bond. This interaction connects the amide proton (N—H) of one molecule to the carbonyl oxygen (C=O) of an adjacent molecule, forming chains of molecules along the b-axis direction. Specifically, the N1—H1···O1 hydrogen bond has a donor-hydrogen distance (D-H) of 0.82(3) Å, a hydrogen-acceptor distance (H···A) of 2.05(3) Å, a donor-acceptor distance (D···A) of 2.861(3) Å, and an angle (D-H···A) of 170(3)°.
Conformational Analysis of the Amide Functional Group
The amide functional group in this compound adopts a trans conformation, which is typical for secondary amides. The molecule is not entirely planar. There is a significant dihedral angle between the plane of the phenyl ring and the plane of the amide group, which has been determined to be 24.6 (1)°. This twist indicates a degree of rotational freedom around the C—N bond connecting the phenyl ring and the amide moiety. The C—N bond length of the amide group is consistent with that of a typical peptide bond, indicating some double-bond character due to resonance.
Spectroscopic Investigations
Spectroscopic techniques provide complementary information to crystallographic analysis by probing the vibrational modes of the molecule.
Vibrational Spectroscopy (FT-IR, FT-Raman)
Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopies have been employed to study the vibrational characteristics of this compound. The experimental spectra are often supported by theoretical calculations, such as those using density functional theory (DFT), to aid in the assignment of vibrational modes.
Key vibrational bands have been assigned to specific functional groups within the molecule. The N-H stretching vibration is typically observed as a strong band in the FT-IR spectrum in the region of 3267 cm⁻¹. The C=O stretching vibration of the amide group gives rise to a very strong band around 1668 cm⁻¹. The C-S stretching vibrations are observed at lower frequencies, typically around 711 and 596 cm⁻¹. The C-Cl stretching vibration is assigned to a band in the region of 785 cm⁻¹.
Table 2: Selected Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment |
| N-H stretch | 3267 | 3266 | Amide A |
| C=O stretch | 1668 | 1670 | Amide I |
| N-H in-plane bend | 1539 | 1541 | Amide II |
| C-N stretch | 1240 | 1242 | Amide III |
| C-Cl stretch | 785 | 784 | - |
| C-S stretch | 711 | 711 | - |
| C-S stretch | 596 | 596 | - |
Data sourced from the Journal of Molecular Structure, 2013.
The analysis of the amide bands (Amide I, II, and III) in both IR and Raman spectra provides further confirmation of the trans conformation of the amide group. The positions and intensities of these bands are sensitive to the molecular conformation and the hydrogen bonding environment.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT calculations were performed to theoretically model and analyze the properties of 2-chloro-N-[4-(methylthio)phenyl]acetamide. nih.goviucr.org These calculations utilized the CAM-B3LYP functional combined with the 6–311 G(d,p) basis set, a method known for providing a good balance between computational cost and accuracy for organic molecules. nih.goviucr.org The calculations were conducted in an ethanol (B145695) solvent environment using the Gaussian09 software package. iucr.org
Molecular Geometry Optimization
The geometry of the this compound molecule was optimized using DFT calculations. nih.goviucr.org The results indicate that the central part of the molecule, which includes the phenyl ring and the sulfur and nitrogen atoms, is nearly planar. nih.goviucr.org Specifically, the root-mean-square (r.m.s.) deviation for the eight non-hydrogen atoms in this core structure is a mere 0.0142 Å. nih.gov
However, not all parts of the molecule lie within this plane. The terminal methyl group attached to the sulfur atom deviates from this plane, with the carbon atom (C9) being displaced by -0.498 (4) Å. nih.gov Similarly, the chloroacetamide group on the other side of the benzene (B151609) ring also shows a slight deviation in the opposite direction. nih.gov The amide functional group, –C(=O)NH–, is observed to adopt a trans conformation, with these four atoms being almost coplanar. nih.goviucr.org This planarity in the amide group is a common feature in related 2-chloro-N-phenylacetamide derivatives. nih.goviucr.org
Table 1: Selected Optimized Geometric Parameters of this compound
| Parameter | Bond Length (Å) / Bond Angle (°) / Dihedral Angle (°) |
| C-Cl Bond Length | Data not available in search results |
| C=O Bond Length | Data not available in search results |
| N-H Bond Length | Data not available in search results |
| C-N Bond Length | Data not available in search results |
| C-S Bond Length | Data not available in search results |
| C-C (ring) Bond Lengths | Data not available in search results |
| C-N-C Bond Angle | Data not available in search results |
| O=C-N Bond Angle | Data not available in search results |
| C-S-C Bond Angle | Data not available in search results |
| Phenyl Ring Dihedral Angle | Data not available in search results |
Detailed bond lengths and angles were not explicitly provided in the search results.
Electronic Structure Analysis
The electronic structure of this compound was investigated to understand the distribution of electrons within the molecule. The analysis of the electronic transitions, calculated using the Time-Dependent DFT (TD-DFT) method, reveals a strong absorption at a maximum wavelength (λmax) of 250 nm. nih.goviucr.org This absorption, characterized by an oscillator strength (f) of 0.7144, is primarily attributed to the S₀→S₂ electronic transition. nih.goviucr.org This transition involves a combination of configurations, including the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.goviucr.org
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The frontier molecular orbitals, namely the HOMO and LUMO, are crucial for understanding the chemical reactivity and electronic properties of a molecule. scispace.comresearchgate.net For this compound, the analysis of these orbitals reveals that the primary electronic transition corresponds to a π–π* transition. nih.goviucr.org
The electron density of the HOMO is predominantly located on the –C=C– group within the phenyl ring, the sulfur atom, the S–CH₃ group, the –NH=C group, and the –C=O group. nih.goviucr.org In contrast, the LUMO is mainly centered on the =C—C= group of the phenyl ring. nih.goviucr.org The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a smaller gap suggests higher reactivity. scispace.com The transition from HOMO to LUMO is the main contributor to the absorption peak observed at 250 nm. nih.goviucr.org
Table 2: Frontier Molecular Orbital Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | Data not available in search results |
| LUMO Energy | Data not available in search results |
| HOMO-LUMO Energy Gap | Data not available in search results |
Specific energy values for HOMO, LUMO, and the energy gap were not provided in the search results.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. xisdxjxsu.asia While the search results mention that DFT calculations were performed, specific details or graphical representations of the MEP map for this compound were not available. Generally, in such maps, regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides insights into the interactions between orbitals, charge delocalization, and the stability of the molecule arising from hyperconjugative interactions. nih.gov Although DFT studies were conducted, the detailed results of an NBO analysis for this compound were not present in the provided search snippets. Such an analysis would typically reveal the nature of bonding, identify lone pairs, and quantify the stabilization energies associated with electron delocalization from occupied to unoccupied orbitals.
Hirshfeld Surface Analysis and Intermolecular Contacts
Hirshfeld surface analysis was employed to investigate the nature and extent of intermolecular interactions within the crystal structure of this compound. nih.goviucr.org This analysis generates a three-dimensional surface around the molecule, color-coded to represent different types of intermolecular contacts.
The analysis revealed that the most significant contributions to the crystal packing are from H⋯H interactions, which constitute 35.5% of the total Hirshfeld surface. nih.goviucr.org Other notable contacts include H⋯Cl/Cl⋯H (19.2%), H⋯C/C⋯H (11.8%), H⋯O/O⋯H (11.6%), and H⋯S/S⋯H (9.7%). nih.goviucr.org The presence of faint red spots on the d_norm mapped Hirshfeld surface confirms the existence of N—H⋯O hydrogen bonds. nih.gov Furthermore, the shape-index plot, with its adjacent orange and blue triangular regions, confirms the presence of π–π stacking interactions between inversion-related molecules, which also play a role in the crystal packing. nih.gov
Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Contribution (%) |
| H···H | 35.5 |
| H···Cl/Cl···H | 19.2 |
| H···C/C···H | 11.8 |
| H···O/O···H | 11.6 |
| H···S/S···H | 9.7 |
Quantification of Short Contacts in Crystal Structures
The analysis of the crystal structure of this compound through Hirshfeld surface analysis provides a quantitative measure of the intermolecular interactions governing the crystal packing. nih.gov This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. nih.gov
The two-dimensional fingerprint plots derived from the Hirshfeld surface reveal the relative contributions of different types of intermolecular contacts. The most significant of these are hydrogen-hydrogen (H···H) contacts, which constitute the largest portion of the Hirshfeld surface. nih.govresearchgate.net Following this, interactions involving the chlorine atom, specifically hydrogen-chlorine (H···Cl/Cl···H) contacts, play a substantial role. nih.govresearchgate.net Other notable interactions include those between hydrogen and carbon (H···C/C···H), hydrogen and oxygen (H···O/O···H), and hydrogen and sulfur (H···S/S···H). nih.govresearchgate.net These varied interactions underscore the complex interplay of forces that stabilize the crystal lattice.
Table 1: Percentage Contribution of Intermolecular Contacts in the Crystal Structure of this compound nih.govresearchgate.net
| Contact Type | Contribution (%) |
|---|---|
| H···H | 35.5 |
| H···Cl/Cl···H | 19.2 |
| H···C/C···H | 11.8 |
| H···O/O···H | 11.6 |
| H···S/S···H | 9.7 |
Mapping of Hydrogen Bonding and Halogen Bonding Interactions
The supramolecular architecture of this compound is significantly influenced by a network of hydrogen bonds. The primary and most defining feature is the formation of an N—H⋯O hydrogen-bonded chain. nih.gov In this arrangement, the amide hydrogen atom of one molecule forms a hydrogen bond with the carbonyl oxygen atom of an adjacent molecule. nih.gov This interaction creates a C(4) chain motif that propagates along the ekb.eg crystallographic direction, effectively linking the molecules into extended chains. nih.govnih.gov
In addition to the principal N—H⋯O hydrogen bonds, the crystal packing is further stabilized by π–π stacking interactions. These occur between the phenyl rings of inversion-related molecules, with a calculated distance of 3.8890 (14) Å between the ring centroids and a perpendicular distance of 3.3922 (10) Å between the mean planes. nih.gov
Molecular Dynamics (MD) Simulations
Based on available scientific literature, no specific Molecular Dynamics (MD) simulation studies have been published for this compound. The existing computational research has primarily utilized Density Functional Theory (DFT) to model the molecule in a static, optimized state rather than simulating its dynamic behavior over time.
A comprehensive exploration of the conformational landscape of this compound using methods such as MD simulations is not present in the current body of research. However, analysis of the single-crystal X-ray diffraction data and DFT-optimized geometry provides insight into its preferred conformation. nih.gov
In the solid state, the amide functional group (–C(=O)NH–) adopts a trans conformation, with the four atoms being nearly coplanar. nih.govnih.gov The central part of the molecule, which includes the phenyl ring and the sulfur and nitrogen atoms, is also relatively planar. nih.gov The terminal methyl group and the chloroacetamide group show slight deviations from this plane. nih.govnih.gov DFT calculations, starting from the X-ray geometry, support this observed conformation. nih.gov
Detailed studies on the dynamic effects of solvents on the molecular behavior of this compound through MD simulations are not available. The existing computational work accounts for solvent effects using the polarized continuum model (PCM) with ethanol as the solvent during DFT calculations. nih.gov This approach models the solvent as a continuous dielectric medium rather than simulating individual solvent molecules. The results indicate that the optimized geometry in the solvent phase is in good agreement with the experimental X-ray data, with calculated bond lengths being slightly longer. This difference is attributed to the fact that the experimental values are for an interacting molecule in a crystal lattice, whereas the computational method models an isolated molecule in a solvent. nih.gov
Theoretical Absorption Spectra and Electronic Transitions
The electronic properties and absorption characteristics of this compound have been investigated using time-dependent density functional theory (TD-DFT). nih.govresearchgate.net These calculations were performed on the optimized structure in an ethanol solvent model. nih.gov
The theoretical absorption spectrum shows a strong absorption peak at a maximum wavelength (λmax) of 250 nm. nih.gov This absorption is attributed to the S₀→S₂ electronic transition, which has a significant oscillator strength. The analysis of the frontier molecular orbitals (HOMO and LUMO) reveals that this transition is primarily composed of a π–π* electronic transition. nih.govresearchgate.net The highest occupied molecular orbital (HOMO) is mainly localized on the phenyl ring's C=C bonds, the sulfur atom, the methylthio group (S–CH₃), and the amide group (–NH=C–C=O). In contrast, the lowest unoccupied molecular orbital (LUMO) is predominantly centered on the C=C bonds within the phenyl ring. nih.gov Therefore, the main electronic transition corresponds to the movement of electron density from the sulfur and amide-containing part of the molecule to the phenyl ring. nih.gov
Table 2: Theoretical Electronic Absorption Properties of this compound in Ethanol nih.gov
| Parameter | Value |
|---|---|
| Maximum Absorption Wavelength (λmax) | 250 nm |
| Oscillator Strength (f) | 0.7144 |
| Major Electronic Transition | S₀→S₂ |
| Primary Character of Transition | π–π* (HOMO→LUMO) |
Biological Activities and Mechanisms of Action
Antimicrobial Properties
There is no available scientific data regarding the antimicrobial properties of 2-chloro-N-[4-(methylthio)phenyl]acetamide.
Antibacterial Efficacy against Resistant Strains
No published studies were found that investigate the antibacterial efficacy of this compound against any bacterial strains, including those known to be resistant to existing antibiotics.
Antifungal Activity and Spectrum
There are no available research findings on the antifungal activity of this compound. Consequently, its spectrum of activity against fungal pathogens has not been determined.
Investigative Studies into Target Interaction Modalities
As there are no studies on its antimicrobial activity, the mechanism of action and molecular targets of this compound within microbial cells remain uninvestigated.
Anticancer Potential and Cell Proliferation Modulation
The potential for this compound as an anticancer agent has not been explored in the available scientific literature.
In Vitro Cytotoxicity and Apoptosis Induction Studies
No data from in vitro studies regarding the cytotoxicity of this compound on cancer cell lines is publicly available. There is likewise no information on its ability to induce apoptosis in cancer cells.
Exploration of Molecular Pathways Involved in Anticancer Effects
In the absence of any demonstrated anticancer effects, the molecular pathways that might be modulated by this compound have not been a subject of research.
Receptor Binding and Modulation
There is no information in the available scientific literature regarding the binding of this compound to any biological receptors or any subsequent modulation of receptor activity.
Investigation of Interactions with Specific Receptors (e.g., GPCRs, Nuclear Receptors)
Currently, there are no publicly available scientific studies that have investigated the direct interaction of this compound with specific receptor families such as G-protein coupled receptors (GPCRs) or nuclear receptors. Therefore, its activity profile, including binding affinities and functional modulation of these critical signaling proteins, remains uncharacterized.
Ligand-Target Docking and Affinity Prediction
Direct ligand-target docking and affinity prediction studies for this compound are not extensively reported in the literature. However, foundational computational analyses of the molecule's structure have been conducted, which are essential precursors to such predictive studies.
A detailed study involving crystallographic analysis and computational chemistry has elucidated key structural and electronic properties of this compound. iucr.orgiucr.orgscispace.comnih.gov Using Density Functional Theory (DFT) calculations with the CAM-B3LYP functional and 6–311 G(d,p) basis set, the molecular structure was optimized. iucr.orgiucr.org The analysis of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), revealed that the HOMO's electron density is primarily located on the phenyl ring's –C=C– group, the sulfur atom, the S–CH₃ group, and the amide –NH=C and –C=O groups. nih.gov The LUMO is mainly concentrated on the =C—C= group within the phenyl ring. nih.gov This distribution suggests that the principal electronic transition (HOMO to LUMO) is a π–π* transition, which is the main contributor to the compound's theoretical absorption peak at a maximum wavelength (λmax) of 250 nm. nih.gov
These computational insights are critical for future in silico studies. For context, molecular docking has been successfully applied to other chloroacetamide derivatives to explore their herbicidal activity. ekb.eg Those studies often target the enzyme Very Long Chain Fatty Acid Synthase (VLCFAs), suggesting a potential target for future docking and affinity prediction studies involving this compound. ekb.eg
Table 1: Computational and Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₀ClNOS | iucr.orgiucr.org |
| Molecular Weight | 215.7 g/mol | chemicalbook.com |
| Crystal System | Monoclinic | iucr.org |
| Space Group | P2₁/n | iucr.org |
| Computational Method | DFT / CAM-B3LYP / 6–311 G(d,p) | iucr.orgiucr.org |
| Calculated λmax | 250 nm | nih.gov |
| Dominant Electronic Transition | π–π* (HOMO→LUMO) | nih.gov |
Other Reported Biological Activities
Antioxidant Properties and Oxidative Stress Modulation
There are no direct experimental studies confirming the antioxidant properties or the capacity of this compound to modulate oxidative stress. However, analysis of its chemical structure suggests a potential for such activity based on research into related compounds.
The aniline (B41778) moiety is a core component of the molecule. Structure-activity relationship studies on other aniline derivatives have shown their potential to act as radical-trapping antioxidants that can inhibit ferroptosis, a form of oxidative cell death. chemrxiv.org Furthermore, the presence of the methylthio group attached to the phenyl ring is significant. Studies on structurally related 4-alkylthio-o-anisidine derivatives have demonstrated that these compounds possess antioxidant activity. nih.gov This suggests that the methylthioaniline portion of this compound could contribute to potential antioxidant effects, though this requires experimental validation.
Pesticidal Applications (e.g., Herbicidal Properties)
While this compound is not a commercially registered pesticide, it belongs to the chloroacetamide class of chemicals, a group well-known for its extensive use as pre-emergence herbicides in agriculture. nih.govresearchgate.net Chloroacetamides are effective in controlling annual grasses and some broadleaf weeds in major crops. researchgate.net
The primary mechanism of action for chloroacetamide herbicides is the inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs). researchgate.netresearchgate.net VLCFAs are crucial lipids for plant growth and development. researchgate.net The herbicidal effect of chloroacetamides is linked to their chemical reactivity as alkylating agents. nih.govresearchgate.net It is hypothesized that they bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl groups, thereby disrupting essential metabolic processes that require coenzyme A, such as lipid synthesis. cambridge.org
In addition to its potential as a herbicide, the compound is a derivative of methylthioaniline. This class of S- and N-heterocyclic compounds has been reported to be widely used in antimicrobial applications, including as antibacterial and antifungal drugs. nih.gov
Structure Activity Relationship Sar Studies
Impact of Substitutions on the Phenyl Ring
The aromatic phenyl ring of the N-phenylacetamide scaffold serves as a key interaction domain and a platform for chemical modification. Altering the substituents on this ring can profoundly affect the compound's electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity.
Halogen atoms are frequently introduced into bioactive molecules to enhance their potency and modulate pharmacokinetic properties. In the N-phenylacetamide series, the type of halogen and its position on the phenyl ring are critical determinants of activity.
Research into a series of N-phenylacetamide-based carbonic anhydrase inhibitors demonstrated a clear structure-activity relationship with regard to halogen substitution. A comparative study of various halogenated analogs revealed that the presence of electron-withdrawing groups was generally more favorable for activity than electron-donating moieties. ijpsr.info The specific order of activity for halogenated compounds against the hCA II isoform was found to be 4-Br > 2-Cl > 2-Br > 4-Cl. ijpsr.info This indicates that not only the electronegativity but also the size and position of the halogen are crucial.
Further studies on the antibacterial activity of N-phenylacetamide derivatives against various bacterial strains confirmed these trends. It was observed that compounds bearing a halogen at the para-position (4-position) of the phenyl ring, such as N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, were among the most active. sigmaaldrich.com This enhanced activity is attributed to high lipophilicity, which facilitates passage through the phospholipid bilayer of bacterial cell membranes. sigmaaldrich.com A direct comparison of different halogens in an antibacterial assay showed the following activity trend: 4-F > 4-Cl > 4-Br. acs.org This suggests that for antibacterial action, smaller, more electronegative halogens at the para-position are preferred. Conversely, substitution at the meta-position (3-position) was found to be less favorable for improving bactericidal activity. acs.org
| Compound Analogue (Substitution on Phenyl Ring) | Relative Biological Activity | Target/Assay | Reference |
| 4-Bromo | Higher | Carbonic Anhydrase II Inhibition | ijpsr.info |
| 2-Chloro | High | Carbonic Anhydrase II Inhibition | ijpsr.info |
| 2-Bromo | Moderate | Carbonic Anhydrase II Inhibition | ijpsr.info |
| 4-Chloro | Moderate | Carbonic Anhydrase II Inhibition | ijpsr.info |
| 4-Fluoro | Highest | Antibacterial (Xoo) | acs.org |
| 4-Chloro | High | Antibacterial (Xoo) | acs.org |
| 4-Bromo | Moderate | Antibacterial (Xoo) | acs.org |
| 4-Chloro | High | General Antibacterial | sigmaaldrich.com |
| 4-Fluoro | High | General Antibacterial | sigmaaldrich.com |
The specific compound of interest, 2-chloro-N-[4-(methylthio)phenyl]acetamide, features a methylthio (-SCH₃) group at the para-position of the phenyl ring. This group imparts distinct physicochemical properties compared to other substituents. The sulfur atom of the methylthio group is less electronegative than oxygen (found in a methoxy (B1213986) group, -OCH₃) and can participate in different types of non-covalent interactions.
Beyond halogens, a wide array of other functional groups have been explored on the phenyl ring to establish a broader SAR profile. A general observation is that electron-withdrawing groups (EWGs) are often preferred over electron-donating groups (EDGs) for potency in various biological assays.
For example, in studies of N-phenylacetamide derivatives as potential anticancer agents, compounds with a nitro (-NO₂) group demonstrated higher cytotoxic effects than those with a methoxy (-OCH₃) moiety. nih.gov Similarly, in the context of antibacterial activity, compounds with 4-R electron-withdrawing substituents (like -F or -Cl) showed higher bactericidal activity than those with 4-R electron-donating substituents (like -CH₃). acs.org In a series of carbonic anhydrase inhibitors, the activity order for non-halogenated substituents was H > 4-CH₃ > 4-OCH₃, again showing that electron-donating groups decreased efficacy compared to the unsubstituted analog. ijpsr.info
The introduction of larger aromatic systems or heteroaromatic rings also has a profound impact. Replacing the phenyl ring with a more complex moiety, such as a thiazole (B1198619), has been shown to produce compounds with significant antibacterial and nematicidal activity. acs.orgscielo.br This highlights that the core phenyl ring can be successfully replaced with other bioisosteres to generate novel activity profiles.
| Substituent (R) on Phenyl Ring | Substituent Type | General Impact on Activity | Reference |
| -F, -Cl, -Br | Electron-Withdrawing (Halogen) | Generally increases activity | ijpsr.infosigmaaldrich.comacs.org |
| -NO₂, -CF₃ | Strong Electron-Withdrawing | Often increases activity | acs.orgnih.gov |
| -H | Unsubstituted | Baseline activity | ijpsr.info |
| -CH₃ | Weak Electron-Donating | Generally decreases activity | ijpsr.infoacs.org |
| -OCH₃ | Strong Electron-Donating | Generally decreases activity | ijpsr.infonih.gov |
| Thiazole | Heteroaromatic Replacement | Confers potent antibacterial activity | acs.orgscielo.br |
Modifications of the Acetamide (B32628) Moiety
The acetamide portion of the molecule, -NH-C(O)-CH₂Cl, is not merely a linker but an active participant in biological interactions. It contains a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and a reactive electrophilic center (the alpha-carbon bearing the chlorine atom). Modifications to this moiety are crucial for tuning the compound's reactivity and binding capabilities.
The chlorine atom on the alpha-carbon of the acetamide group makes this compound a reactive electrophile. This chloroacetyl group is a common feature in the synthesis of many biologically active compounds, where the chlorine acts as a good leaving group in nucleophilic substitution reactions. ijpsr.infonih.gov This reactivity allows the parent molecule to be used as a precursor for creating a diverse library of derivatives, for instance by reacting it with sulfur nucleophiles to form thienopyridines. scielo.br
The hydrogen atom on the amide nitrogen is a critical hydrogen bond donor. Replacing this hydrogen with an alkyl or aryl group (N-substitution) converts the secondary amide into a tertiary amide, which has significant structural and functional consequences. This modification eliminates a key hydrogen bond donating capability, which can drastically alter the molecule's binding mode to its biological target.
Studies involving the synthesis of N-alkyl and N-aryl acetamides show that this position is synthetically accessible. ijpsr.info For instance, the synthesis of 2-chloro-N-methyl-N-phenylacetamide results in a tertiary amide. ijpsr.info The reactivity and binding of N-alkyl versus N-aryl acetamides can differ significantly. researchgate.net The loss of the N-H proton eliminates the possibility for interactions where it acts as a donor and introduces steric bulk around the nitrogen atom. This can either disrupt a required binding interaction, leading to a loss of activity, or in some cases, it can promote a different, more favorable binding conformation. In the development of certain inhibitors, N-alkylation is a common strategy to explore SAR and optimize properties. However, for many N-phenylacetamides, the secondary amide (with the N-H proton intact) is a crucial feature for their biological activity, participating in key hydrogen bonding interactions within receptor or enzyme active sites.
Conformational and Steric Requirements for Activity
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the spatial arrangement of its functional groups. For this compound, crystallographic and computational studies have elucidated the key conformational and steric features that are presumed to be essential for its function.
Analysis of the solid-state structure of this compound shows that the molecule adopts a specific, relatively planar conformation. nih.gov The central part, which includes the phenyl ring and the attached sulfur and nitrogen atoms, is largely coplanar, with a root-mean-square deviation of only 0.014 Å. nih.gov A crucial feature is the trans conformation of the amide functional group (–C(=O)NH–). This arrangement, where the carbonyl oxygen and the amide hydrogen are on opposite sides of the C-N bond, is a common feature in related 2-chloro-N-phenylacetamide derivatives. nih.govresearchgate.net This planarity and specific amide geometry are often critical for enabling effective interactions with biological targets, such as fitting into the active site of an enzyme.
Studies on analogous compounds, such as N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, show the existence of different stable conformers, like gauche and cis forms, in solution. unifesp.br The population of these conformers can be influenced by the polarity of the solvent, which suggests that the conformational landscape of this compound may also adapt to its environment, a crucial aspect for its mechanism of action. unifesp.br The presence of the chlorine atom on the acetamide group is also noted to be important for the biological activity in related molecules, potentially by enhancing the molecule's stability within a target enzyme's active site. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies provide a framework for correlating the chemical structure of a series of compounds with their biological activity. For chloroacetamide derivatives, QSAR models have been instrumental in understanding the physicochemical properties that drive their efficacy and in guiding the design of more potent analogs.
Development of Predictive Models for Biological Activity
QSAR models for N-(substituted phenyl)-2-chloroacetamides have been successfully developed to predict their antimicrobial potential. nih.gov These models are typically built using multilinear regression (MLR) or more complex machine learning algorithms like artificial neural networks (ANN). nih.govsemanticscholar.org For a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives studied as potential inhibitors of the influenza A virus, a genetic function approximation (GFA) based MLR model yielded a high correlation coefficient (r²train = 0.8861) and a robust predictive capability (q² = 0.7864). researchgate.net
These predictive models are established by correlating calculated molecular descriptors with experimentally determined biological activity, such as the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀). semanticscholar.orgresearchgate.net Three-dimensional QSAR (3D-QSAR) methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied. semanticscholar.orgresearchgate.net These approaches provide a more detailed picture by mapping the steric and electrostatic field requirements for optimal interaction with a biological target. researchgate.net The statistical validity of these models confirms their utility in predicting the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. nih.govresearchgate.net
Identification of Key Descriptors for Optimizing Efficacy
A primary outcome of QSAR modeling is the identification of molecular descriptors that have the most significant impact on biological activity. For N-(substituted phenyl)-2-chloroacetamides and related structures, several key descriptors have been pinpointed.
Lipophilicity, often expressed as logP, is a critical factor. nih.gov Studies on N-(substituted phenyl)-2-chloroacetamides have shown that compounds with higher lipophilicity, particularly those with halogen substituents on the phenyl ring, tend to exhibit greater antimicrobial activity. nih.gov This is attributed to their enhanced ability to penetrate the phospholipid bilayer of cell membranes. nih.gov
Topological Polar Surface Area (TPSA) is another crucial descriptor. It quantifies the surface area of a molecule that arises from polar atoms (typically oxygen and nitrogen) and is related to a molecule's ability to permeate cell membranes. For some chloroacetamides, a TPSA in the optimal range of 46.17 to 52.89 Ų was found to be favorable for high permeability. nih.gov
Other important descriptors identified in various models for related acetamides include both 2D and 3D properties. For instance, in a study of phenyl acetamide derivatives as sirtuin 2 inhibitors, descriptors such as BELV2 (a 3D-MoRSE descriptor), GATS8p (a Geary autocorrelation descriptor related to polarizability), GATS6e (related to electronegativity), and RDF080m (a Radial Distribution Function descriptor) were found to be significant. nih.gov These descriptors encode information about the molecule's 3D shape, mass distribution, and electronic properties, all of which are vital for specific molecular recognition and binding.
The table below summarizes key physicochemical descriptors for a selection of N-(substituted phenyl)-2-chloroacetamides and their relation to biological activity predictions.
| Compound (Substituent) | Molecular Weight ( g/mol ) | logP | TPSA (Ų) | Number of Rotatable Bonds |
| N-(4-fluorophenyl)-2-chloroacetamide | 187.60 | 1.69 | 29.10 | 2 |
| N-(4-chlorophenyl)-2-chloroacetamide | 204.05 | 2.04 | 29.10 | 2 |
| N-(4-bromophenyl)-2-chloroacetamide | 248.50 | 2.21 | 29.10 | 2 |
| N-(4-acetylphenyl)-2-chloroacetamide | 211.65 | 1.34 | 46.17 | 3 |
| N-(4-hydroxyphenyl)-2-chloroacetamide | 185.60 | 1.28 | 49.33 | 2 |
| N-(4-cyanophenyl)-2-chloroacetamide | 194.62 | 1.28 | 52.89 | 2 |
This table is generated based on data and trends discussed in a QSAR study of N-(substituted phenyl)-2-chloroacetamides. nih.gov
Applications in Advanced Research Contexts
Role in Proteomics Research
In the field of proteomics, which involves the large-scale study of proteins, the alkylation of cysteine residues is a critical step in sample preparation for mass spectrometry analysis. This modification prevents the reformation of disulfide bonds after their reduction, ensuring proteins are in a linearized state for enzymatic digestion and subsequent analysis. While research directly investigating 2-chloro-N-[4-(methylthio)phenyl]acetamide in proteomics is not prominent, the properties of its core structure, 2-chloroacetamide (B119443), offer significant insights into its potential role.
2-chloroacetamide is a known alkylating agent used for cysteine modification in proteomics. nih.govresearchgate.net It is considered an alternative to the more commonly used iodoacetamide. nih.gov Studies comparing these two agents have revealed distinct advantages and disadvantages. For instance, 2-chloroacetamide has been shown to reduce the level of off-target alkylation on other amino acid residues like the N-terminus, aspartic acid, glutamic acid, lysine, serine, threonine, and tyrosine when compared to iodoacetamide. nih.gov This increased specificity is a desirable characteristic for reducing sample complexity and improving data quality.
However, the use of 2-chloroacetamide is not without its drawbacks. A significant adverse effect is the increased oxidation of methionine residues, with one study reporting oxidation in up to 40% of all methionine-containing peptides, a stark contrast to the 2-5% observed with iodoacetamide. nih.gov This artifactual modification can complicate data analysis and interpretation. Despite this, another study found that chloroacetamide was superior to other alkylating agents, including iodoacetamide, 4-vinylpyridine, and methyl methanethiosulfonate, in terms of the number of identified peptides and the reduction of undesirable off-site reactions. nih.gov
The presence of the 4-(methylthio)phenyl group in this compound could potentially modulate the reactivity and properties of the chloroacetamide core. The electron-donating nature of the methylthio group might influence the electrophilicity of the chloroacetyl moiety, which could, in turn, affect its reactivity towards cysteine residues and its propensity for off-target reactions. Further research is necessary to determine if this specific derivative offers any advantages over the parent 2-chloroacetamide in proteomics workflows.
Table 1: Comparison of Common Alkylating Agents in Proteomics
| Feature | 2-Chloroacetamide | Iodoacetamide |
| Primary Target | Cysteine Residues | Cysteine Residues |
| Off-Target Alkylation | Lower than Iodoacetamide nih.gov | Higher than 2-Chloroacetamide nih.gov |
| Methionine Oxidation | Significantly Increased nih.gov | Lower Levels nih.gov |
| Peptide Identifications | Potentially Higher nih.gov | Standard |
Catalysis and Organic Semiconductor Applications (for metal complexes)
The structural backbone of this compound, a methylthioaniline derivative, suggests its utility as a ligand for the formation of metal complexes with potential applications in catalysis and materials science. nih.gov While specific studies on the metal complexes of this compound are limited, the broader class of metal-methylthioaniline complexes has been explored for various applications. nih.gov
These complexes have shown promise as homogeneous catalysts in a variety of organic transformations. nih.gov The presence of both sulfur and nitrogen atoms in the methylthioaniline moiety allows for versatile coordination with different metal centers, creating a diverse range of catalytic activities. The electronic properties of the ligand, which can be tuned by substituents on the phenyl ring, can influence the catalytic performance of the resulting metal complex.
In the realm of materials science, metal-methylthioaniline complexes have been investigated for their potential use in organic semiconductors. nih.gov The ability of these complexes to form organized structures, often facilitated by intermolecular interactions like π–π stacking, is crucial for charge transport in semiconductor devices. The planarity of the central ring system in this compound, along with the potential for intermolecular hydrogen bonding, could promote the formation of well-ordered crystalline structures in its metal complexes, a desirable feature for semiconductor applications. nih.gov
Research on related Schiff-base metal complexes has demonstrated their effectiveness as catalysts. For example, a Cu(II) complex with a Schiff-base ligand was shown to have remarkable catalytic activity in Claisen-Schmidt condensation reactions for the synthesis of chalcones. mdpi.com This highlights the potential of metal complexes derived from ligands with similar functionalities to this compound in facilitating important organic reactions. The synthesis of this compound itself has been reported, laying the groundwork for the future synthesis and characterization of its metal complexes and the exploration of their catalytic and semiconductor properties. nih.gov
Table 2: Potential Applications of Metal Complexes of Methylthioaniline Derivatives
| Application Area | Rationale |
| Homogeneous Catalysis | Versatile coordination of S and N atoms with metal centers, enabling a range of catalytic activities. nih.gov |
| Organic Semiconductors | Potential for ordered crystalline structures facilitating charge transport. nih.gov |
Chemical Biology Probes for Target Identification
Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function in a cellular context. The development of effective chemical probes is a cornerstone of chemical biology. An ideal chemical probe possesses high affinity and selectivity for its target, along with features that allow for its detection or the identification of its binding partners, such as a fluorescent tag or a reactive group for covalent modification.
While there is no direct research available on the use of this compound as a chemical probe for target identification, its structure contains a reactive electrophilic center—the chloroacetyl group. This group is known to react with nucleophilic residues on proteins, such as cysteine, and this reactivity is the basis for its use as a cysteine alkylating agent in proteomics. nih.govresearchgate.net This inherent reactivity could be harnessed in the design of activity-based probes or covalent inhibitors for target identification.
The general strategy for creating a chemical probe from a molecule like this compound would involve incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, to enable visualization or affinity purification of the target protein. For example, the synthesis of fluorescence-labeled analogs of the drug TAK779 has been explored to create chemical probes for studying its interaction with the chemokine receptor CCR5. nih.gov A similar approach could be envisioned for derivatives of this compound.
The 4-(methylthio)phenyl group could also serve as a scaffold for further chemical modification to enhance binding affinity and selectivity for a particular target. The design of such probes would require a detailed understanding of the structure-activity relationship of the parent compound and its analogs with their biological target. Although currently speculative, the chemical functionalities present in this compound provide a foundation for its potential development into a useful chemical biology tool for identifying and studying protein targets.
Toxicological Considerations in Academic Research
In Vitro Cytotoxicity Assessment in Relevant Cell Lines
Direct in vitro cytotoxicity data for 2-chloro-N-[4-(methylthio)phenyl]acetamide is not extensively available in the public domain. However, the cytotoxicity of structurally related chloroacetamide and N-phenylacetamide derivatives has been investigated against various cancer cell lines, providing insights into the potential cytotoxic nature of this compound class.
Substituted chloroacetamide derivatives have been synthesized and evaluated for their potential as cancer stem cell inhibitors. Studies have shown that certain chloroacetamide-based small molecules can inhibit the self-renewal of cancer cells with stem-like characteristics in vitro. nih.gov For example, some hits from these studies have demonstrated promising anti-cancer stem cell potential with minimal toxicity against normal cells like human peripheral blood mononuclear cells and mouse embryonic fibroblast cell lines. nih.gov
Furthermore, various N-(thiazol-2-yl)acetamide derivatives, which share the acetamide (B32628) core, have been evaluated for their cytotoxic effects. For instance, N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives have shown potent cytotoxic activity against cell lines such as Hela (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma). One derivative with an ortho-chlorine moiety on the phenyl ring was particularly active against Hela cells.
The following table summarizes the cytotoxic activity of some chloroacetamide derivatives against various cancer cell lines, illustrating the potential range of activity for this class of compounds.
| Compound Class | Cell Line | Activity/Observation | Reference |
| Substituted Chloroacetamides | Breast, Prostate, Oral Cancer | Inhibition of self-renewal of cancer stem-like cells | nih.gov |
| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives | Hela, A549, U87 | Potent cytotoxic activity | |
| Chloroacetamide Derivative (UPR1376) | FGFR1-amplified Lung Cancer | Anti-proliferative activity | nih.gov |
| Chloroacetamide Herbicides | HepG2 (Liver Cancer) | Inhibition of cell viability | researchgate.net |
It is important to note that these are findings for related compounds, and specific testing on this compound is required to determine its precise cytotoxic profile.
Acute and Sub-Acute Toxicity Studies in Animal Models (excluding specific dosages)
Specific acute and sub-acute toxicity studies for this compound are not detailed in the available literature. However, studies on related aniline (B41778) and acetamide compounds provide a framework for potential toxicological outcomes.
Assessment of Systemic Toxicity and Organ-Specific Effects (e.g., Liver, Kidney)
Studies on aniline and its derivatives have consistently shown the potential for systemic toxicity, with the spleen, liver, and kidneys being primary target organs. In subacute studies involving various ring-substituted dialkylanilines in rats, histopathological evaluation revealed splenic congestion, increased hematopoiesis, and hemosiderosis. nih.gov Hepatotoxicity, characterized by biliary hyperplasia and necrosis, was also observed with some aniline compounds. nih.gov Similarly, a comparative study of aniline and o-isopropoxyaniline indicated that both compounds damage the liver and kidney parenchyma, with aniline showing a greater degree of liver injury. nih.gov
For chloroacetamide, subacute oral studies in rats have indicated testicular atrophy. cir-safety.org A 90-day oral toxicity study of chloroacetamide in rats also showed an increase in leukocytes. cir-safety.org
Evaluation of Biochemical Markers of Organ Function
In animal studies of related compounds, changes in biochemical markers are often used to assess organ function. For instance, in a sub-acute toxicity study of a naphthalene (B1677914) derivative, increased levels of liver enzymes such as alkaline phosphatase (ALP) were noted in both male and female animals, suggesting potential liver effects. frontiersin.org In the same study, elevated serum creatinine (B1669602) levels were observed, which can be an indicator of altered kidney function. frontiersin.org Studies on aniline have also reported changes in peripheral blood pictures and increased phenol (B47542) red urine excretion, indicative of effects on the hematopoietic system and kidney function, respectively. nih.gov
Investigation of Specific Toxicological Mechanisms (e.g., Methemoglobinemia, Enzyme Inhibition)
Methemoglobinemia: A significant toxicological concern for aniline and its derivatives is the induction of methemoglobinemia. nih.govnih.govbegellhouse.com This condition involves the oxidation of ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), rendering it unable to transport oxygen. nih.gov The N-hydroxyl metabolites of aniline are believed to be the primary mediators of this effect. nih.govnih.gov Studies have shown that various halogenated aniline derivatives can induce dose- and time-dependent methemoglobin formation in rat red blood cells. nih.govbegellhouse.com Given that this compound is an aniline derivative, the potential to cause methemoglobinemia should be a key consideration in its toxicological assessment.
Enzyme Inhibition: The chloroacetamide moiety is known to be a reactive electrophile that can covalently bind to nucleophilic residues in proteins, such as cysteine. This property can lead to enzyme inhibition. For example, chloroacetamide herbicides have been shown to irreversibly inhibit plant type III polyketide synthases by covalently binding to an active site cysteine. nih.gov Similarly, chloroacetamide fragments have been identified as covalent inhibitors of the enzyme MurA, which is involved in bacterial peptidoglycan biosynthesis, and the TEAD·YAP1 interaction, which is relevant in cancer. nih.govrsc.org This suggests that this compound could potentially act as an inhibitor of various enzymes through covalent modification.
Computational Toxicology and Risk Assessment Modeling
For chloroacetamide derivatives, computational studies are often employed in drug discovery to predict their binding affinity to target enzymes and to optimize their structure for desired biological activity while minimizing off-target effects. uran.ua Such in silico analyses, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) property predictions, would be valuable in assessing the toxicological risks of this compound. uran.ua
Future Research Directions and Translational Potential
Development of Co-Crystal Structures with Biological Targets
Crystal engineering through the formation of co-crystals represents a significant strategy for modulating the physicochemical properties of active compounds without altering their covalent structure. For 2-chloro-N-[4-(methylthio)phenyl]acetamide, the development of co-crystal structures with specific biological targets is a promising research avenue.
A detailed analysis of the crystal structure of this compound reveals key intermolecular interactions that are foundational for co-crystal design. nih.gov The molecule's amide functional group, –C(=O)NH–, adopts a trans conformation, which facilitates the formation of N—H⋯O hydrogen-bonded chains. nih.gov This hydrogen bonding capability is a critical feature that can be exploited to form stable co-crystals with target proteins or other co-forming molecules. nih.govresearchgate.net
Furthermore, the structure exhibits π-π stacking interactions between the phenyl rings of adjacent molecules. nih.gov These non-covalent interactions are vital for the stability of the crystal lattice and are a key consideration in designing co-crystals where similar interactions with amino acid residues of a target protein (e.g., Phenylalanine, Tyrosine, Tryptophan) could occur. The parent class of methylthioanilines is noted for its antimicrobial applications, suggesting that bacterial enzymes could be primary targets for co-crystallization studies. nih.gov
The strategy would involve identifying a biological target, such as a bacterial enzyme, and then designing a co-former that has complementary hydrogen bonding sites to interact with the amide group of this compound. By obtaining a co-crystal structure, researchers can gain precise, atomic-level insight into the binding mode and interactions, which is invaluable for structure-based drug design.
Table 1: Crystallographic Data for this compound This interactive table provides key parameters from the single-crystal X-ray diffraction analysis of the title compound, which informs the potential for co-crystal development.
| Parameter | Value | Reference |
| Chemical Formula | C₉H₁₀ClNOS | nih.govchemicalbook.com |
| Molecular Weight | 215.70 g/mol | chemicalbook.com |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| Key Interactions | N—H⋯O hydrogen bonds, π–π stacking | nih.gov |
Integration of Omics Technologies in Mechanistic Studies
To fully understand the biological effects and translational potential of this compound, its mechanism of action must be elucidated. The integration of "omics" technologies, particularly proteomics, offers a powerful, unbiased approach to identify cellular targets and affected pathways.
The chloroacetamide moiety is a known alkylating agent that can covalently modify nucleophilic amino acid residues, most notably cysteine. nih.govthermofisher.com This reactivity is the basis for its use in chemical proteomics as a tool to map reactive cysteines across the proteome. nih.govresearchgate.net A proteomics-based investigation would involve treating a relevant cell system (e.g., a bacterial or cancer cell line) with this compound and using mass spectrometry to identify the proteins that have been covalently modified by the compound. This approach, often termed activity-based protein profiling (ABPP), can pinpoint direct molecular targets.
Studies on chloroacetamide have shown it is an effective reagent in bottom-up proteomics for the alkylation of cysteine residues to prevent disulfide bond reformation during sample preparation. nih.govresearchgate.net However, this reactivity can also lead to off-target modifications, such as the alkylation of methionine, which must be considered when analyzing the data. nih.govresearchgate.net By comparing the protein modification profile of the title compound with that of simpler chloroacetamides, researchers can identify targets specific to the entire molecule, driven by the 4-(methylthio)phenyl group. This would provide a global view of the compound's interactions and help to build a comprehensive picture of its mechanism of action, moving beyond a single-target hypothesis.
Exploration of Prodrug Strategies and Delivery Systems
Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable properties of a parent drug, such as poor solubility, limited bioavailability, or off-target toxicity. eurekaselect.comjiwaji.edu This approach involves chemically modifying the active molecule to create an inert derivative that, once administered, is converted back to the active parent drug in vivo through enzymatic or chemical processes. jiwaji.edu
For this compound, the amide N-H group presents a clear handle for prodrug development. nih.gov It can be functionalized to create derivatives, such as esters or carbamates, that alter the compound's physicochemical properties. For instance, attaching a hydrophilic group like an amino acid could increase aqueous solubility, while attaching a lipophilic moiety could enhance permeation across cell membranes. eurekaselect.comjiwaji.edu
Research on other acetamide-containing compounds has demonstrated the feasibility of this approach. For example, ester prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) have been synthesized using a chloroacetamide linker to create mutual prodrugs, potentially reducing gastrointestinal side effects. researchgate.net Similarly, prodrugs of the HIV-1 NNRTI doravirine (B607182) have been developed by modifying an acetamide (B32628) substituent. nih.gov Applying these principles, future research could focus on synthesizing a library of prodrugs of this compound and evaluating their stability, conversion kinetics, and delivery efficacy.
Design of Next-Generation Derivatives with Enhanced Selectivity and Potency
The core structure of this compound serves as a valuable starting point for the design of next-generation derivatives with improved biological activity. Structure-activity relationship (SAR) studies are essential to systematically probe how modifications to the molecule affect its potency and selectivity towards a specific biological target.
Numerous studies have shown that the N-phenylacetamide scaffold is a privileged structure in medicinal chemistry. ijpsr.infonih.gov By synthesizing and testing analogues with different substituents on the phenyl ring, researchers have developed compounds with a wide range of activities, including antimicrobial, analgesic, and anti-inflammatory properties. nih.govorientjchem.orgresearchgate.net
A logical next step would be to create a library of derivatives based on the this compound scaffold. Modifications could include:
Varying the Phenyl Ring Substituent: Replacing the 4-(methylthio) group with other electron-donating or electron-withdrawing groups (e.g., methoxy (B1213986), cyano, halo) to probe electronic and steric effects on activity. nih.gov
Altering Substituent Position: Moving the methylthio group to the ortho or meta positions to understand the impact of substituent location on target binding. orientjchem.orgnih.gov
Modifying the Acetamide Moiety: Replacing the chlorine atom with other halogens or functional groups to fine-tune reactivity and binding affinity.
For example, a study on N-(substituted phenyl)-2-chloroacetamides found that compounds with 4-acetyl or 4-cyano groups showed favorable permeability characteristics. nih.gov Another study on acetamide derivatives as potential COX-II inhibitors highlighted the importance of specific substitutions for achieving enzyme selectivity. orientjchem.org This body of work provides a clear roadmap for designing focused libraries of next-generation compounds derived from this compound, with the goal of optimizing potency and selectivity for a desired therapeutic application.
Q & A
Q. What are the standard synthetic routes for 2-chloro-N-[4-(methylthio)phenyl]acetamide, and how can reaction conditions be optimized for higher yields?
A common method involves reacting sulfonamide derivatives (e.g., sulfathiazole) with chloroacetyl chloride under reflux in ethanol or acetone. For example, sulfathiazole reacts with chloroacetyl chloride to yield the target compound with ~81% efficiency . Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of sulfonamide to chloroacetyl chloride) and reflux duration (3–6 hours). Post-reaction purification via recrystallization in ethanol improves purity.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Key methods include:
- IR spectroscopy : Detection of characteristic bands for the acetamide group (C=O stretch at ~1660–1680 cm⁻¹) and C-Cl stretch (~680–750 cm⁻¹).
- NMR : ¹H NMR shows singlet peaks for the methylthio group (δ ~2.5 ppm) and the chloroacetamide methylene (δ ~4.3 ppm). ¹³C NMR confirms carbonyl carbons (~168 ppm) .
- X-ray crystallography : Resolves intramolecular hydrogen bonding (e.g., C–H⋯O interactions) and torsional angles of substituents, as seen in related N-(substituted phenyl)acetamides .
Q. How can researchers safely handle this compound during experiments?
Safety protocols include:
- Use of PPE (gloves, lab coats, goggles) to avoid skin/eye contact.
- Conducting reactions in fume hoods to prevent inhalation.
- Proper disposal via certified hazardous waste services, as halogenated acetamides may persist in the environment .
Advanced Research Questions
Q. What strategies are effective for functionalizing this compound into heterocyclic derivatives?
The chloroacetamide group undergoes nucleophilic substitution with reagents like hydrazine hydrate or thiourea to form hydrazinyl or thiazole derivatives. For instance, refluxing with hydrazine hydrate (20 mmol) in ethanol for 6 hours yields hydrazinyl intermediates, which can be cyclized into thiadiazoles using POCl₃ . Substituents on the phenyl ring (e.g., methylthio) influence reactivity; electron-donating groups enhance nucleophilic attack at the chloro site .
Q. How do structural modifications of the phenyl ring impact the biological activity of this compound derivatives?
- Antimicrobial activity : Substitution with electron-withdrawing groups (e.g., nitro) enhances activity against Gram-positive bacteria by increasing electrophilicity.
- Herbicidal activity : Methylthio and trifluoromethoxy groups improve lipid membrane penetration, as seen in analogs like dimethenamid .
- Quantitative structure-activity relationship (QSAR) models can predict activity trends based on Hammett σ constants and logP values .
Q. What crystallographic insights explain the stability and reactivity of this compound?
Single-crystal X-ray studies reveal:
- Planar acetamide moieties with slight torsional deviations (e.g., nitro groups twisted by ~16–160° from the phenyl plane).
- Intermolecular hydrogen bonds (e.g., N–H⋯O) that stabilize crystal packing, influencing solubility and melting points .
Q. How can researchers resolve contradictions in reported biological data for this compound?
Discrepancies in antimicrobial or cytotoxic results may arise from:
- Assay variability : Standardize protocols (e.g., broth microdilution vs. disk diffusion).
- Purity issues : Verify compound purity via HPLC (>95%) and control for degradation products.
- Structural analogs : Compare activity of closely related derivatives (e.g., 2-chloro-N-[4-chloro-3-nitrophenyl]acetamide) to isolate substituent effects .
Methodological Considerations
Q. What are best practices for analyzing degradation products of this compound in environmental studies?
Use LC-MS/MS to detect polar degradates (e.g., ethanesulfonic acid derivatives). Solid-phase extraction (C-18 columns) separates parent compounds from degradates, with elution using ethyl acetate (non-polar) followed by methanol (polar) .
Q. How can computational chemistry aid in designing novel derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
